molecular formula C16H11ClO3 B2886088 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one CAS No. 845666-68-4

4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one

Cat. No. B2886088
CAS RN: 845666-68-4
M. Wt: 286.71
InChI Key: HSYMHGZVZGWYQD-UHFFFAOYSA-N
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Description

Compounds like “4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one” belong to a class of organic compounds known as chromenones, which are characterized by a chromen-2-one moiety . They often exhibit various biological activities and are used in medicinal chemistry.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction where an aromatic ring reacts with formaldehyde and hydrogen chloride to form chloromethyl arenes .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic reactions and chloromethylation . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Optical Applications

A novel application in the field of optics is highlighted by the synthesis and investigation of chalcone derivative compounds, including structures similar to 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one. These compounds exhibit third-order nonlinear optical properties and have potential applications in optical devices like optical limiters due to their ability to switch between saturable absorption (SA) and reverse saturable absorption (RSA) with varying laser intensities (Rahulan et al., 2014).

Chemical Applications

In the realm of chemistry, the compound's derivatives have been explored for their potential in catalysis and as intermediates in the synthesis of various chemical entities. For instance, palladium-catalyzed enantioselective addition of diarylphosphines to benzoquinones demonstrates the utility of phenyl (2,4,6-trimethylphenyl)phosphine derivatives in asymmetric synthesis, offering a pathway to produce phosphines and derivatives with high enantiomeric purity (Huang et al., 2014).

Biological Applications

On the biological front, 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one linked to triazole moieties has shown promising cytotoxic activity against various cancer cell lines. This underscores the potential of such compounds in developing new therapeutic agents targeting cancer. Specifically, certain derivatives exhibited significant antitumor activity, surpassing that of the positive control drug, 5-fluorouracil (Liu et al., 2017).

Photophysical Properties

The study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, akin to the chemical structure of 4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one, reveals insights into the photophysical properties and redox behavior of these complexes. These properties are crucial for applications in light-emitting devices and sensors (Neve et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity . Therefore, it’s plausible that this compound could also target fungal cells or specific enzymes within these cells.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of binding and causing changes in the target’s function

Biochemical Pathways

Considering its potential antifungal activity , it might interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis

Result of Action

Given its potential antifungal activity , it might inhibit the growth of fungi, leading to their death

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. For example, some compounds might be harmful if swallowed, cause skin irritation, or be toxic if inhaled .

Future Directions

The future directions in the study of such compounds could involve exploring their potential uses in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

4-(chloromethyl)-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-9-11-6-16(19)20-15-8-12(14(18)7-13(11)15)10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYMHGZVZGWYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6-hydroxy-7-phenylchromen-2-one

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